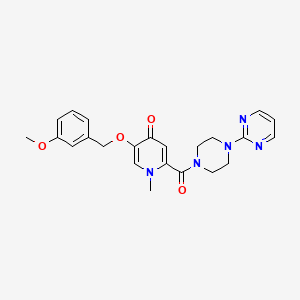
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of 368.43 g/mol. The structure features a pyridine core substituted with various functional groups, including a methoxybenzyl ether and a piperazine moiety, which are known to influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine and piperazine exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown activity against Mycobacterium tuberculosis and other bacterial strains. For instance, related compounds were reported to have IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| 6a | M. tuberculosis | 1.35 |
| 6e | M. tuberculosis | 2.18 |
| 6k | M. tuberculosis | 2.00 |
Anticancer Activity
Pyridine derivatives have also been evaluated for their anticancer properties. A study highlighted that certain pyridine-piperazine hybrids demonstrated cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds containing piperazine rings often act as enzyme inhibitors, interfering with pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The methoxybenzyl group can enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in disease processes.
Study on Antitubercular Agents
A recent study synthesized several derivatives of pyridine-piperazine compounds, including the one , and evaluated their efficacy against M. tuberculosis. The most potent compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, confirming their potential as effective antitubercular agents .
Investigation into Cytotoxicity
In vitro studies assessed the cytotoxic effects of this compound on human embryonic kidney (HEK-293) cells, revealing low toxicity levels at therapeutic concentrations. This suggests a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-26-15-21(32-16-17-5-3-6-18(13-17)31-2)20(29)14-19(26)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h3-8,13-15H,9-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFLFDSPKQXDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














